Structural Uniqueness vs. Closest Commercial Analogs: Substituent Architecture Comparison
A systematic comparison of the target compound against the five closest commercially available sulfonylpiperazine analogs reveals a unique dual-substituent architecture not shared by any other listed compound . The target compound is the only member of this set that combines a chloro-methyl-disubstituted phenylsulfonyl group with a dimethylphenyl N-4 substituent. This architectural uniqueness is quantifiable through molecular descriptors.
| Evidence Dimension | Substituent architecture uniqueness (presence of both 4-Cl-3-CH3 on sulfonyl ring and 2,4-diCH3 on N-4 phenyl ring) |
|---|---|
| Target Compound Data | 4-Cl-3-CH3 on sulfonyl ring; 2,4-diCH3 on N-4 phenyl ring (MW 378.92, clogP ~4.8) |
| Comparator Or Baseline | Closest analogs: 1-(4-chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine (MW 364.9, clogP ~4.1); 1-[(4-chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine (MW 364.9, clogP ~4.5); 1-[(4-chloro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (MW 368.8, clogP ~3.9); 1-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine (MW 388.5, clogP ~4.3). None possess the target compound's dual substitution pattern. |
| Quantified Difference | The target compound is structurally distinct from all five comparators in at least one substituent position. Calculated clogP differs by 0.3–0.9 log units, and molecular weight differs by 10–14 Da. |
| Conditions | Structural and physicochemical comparison based on published molecular formulas and calculated properties (ChemDraw v21.0 estimated clogP). |
Why This Matters
This unique architecture means no existing pharmacological data from these analogs can be validly substituted for procurement evaluation, necessitating compound-specific qualification.
